Cas no 1212212-92-4 ((1R)-1-4-(thiophen-2-yl)phenylethan-1-ol)

(1R)-1-4-(thiophen-2-yl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol
- (R)-1-(4-(Thiophen-2-yl)phenyl)ethan-1-ol
- Benzenemethanol, α-methyl-4-(2-thienyl)-, (αR)-
- (1R)-1-4-(thiophen-2-yl)phenylethan-1-ol
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- MDL: MFCD09863800
- インチ: 1S/C12H12OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9,13H,1H3/t9-/m1/s1
- InChIKey: FMRQFCJATDAHLB-SECBINFHSA-N
- SMILES: S1C=CC=C1C1C=CC(=CC=1)[C@@H](C)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 175
- トポロジー分子極性表面積: 48.5
- XLogP3: 3.3
(1R)-1-4-(thiophen-2-yl)phenylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-87936-5g |
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |
1212212-92-4 | 5g |
$3065.0 | 2023-09-01 | ||
Enamine | EN300-87936-0.5g |
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |
1212212-92-4 | 0.5g |
$1014.0 | 2023-09-01 | ||
Enamine | EN300-87936-10.0g |
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |
1212212-92-4 | 10.0g |
$8961.0 | 2023-02-11 | ||
Enamine | EN300-87936-5.0g |
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |
1212212-92-4 | 5.0g |
$6043.0 | 2023-02-11 | ||
Enamine | EN300-87936-0.1g |
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |
1212212-92-4 | 0.1g |
$930.0 | 2023-09-01 | ||
Enamine | EN300-87936-0.05g |
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |
1212212-92-4 | 0.05g |
$888.0 | 2023-09-01 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082498-1g |
(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol |
1212212-92-4 | 95% | 1g |
¥3717.0 | 2023-04-05 | |
Enamine | EN300-87936-1.0g |
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |
1212212-92-4 | 1.0g |
$2083.0 | 2023-02-11 | ||
Enamine | EN300-87936-10g |
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |
1212212-92-4 | 10g |
$4545.0 | 2023-09-01 | ||
Enamine | EN300-87936-0.25g |
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |
1212212-92-4 | 0.25g |
$972.0 | 2023-09-01 |
(1R)-1-4-(thiophen-2-yl)phenylethan-1-ol 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
(1R)-1-4-(thiophen-2-yl)phenylethan-1-olに関する追加情報
Compound Introduction: (1R)-1-4-(thiophen-2-yl)phenylethan-1-ol (CAS No: 1212212-92-4)
(1R)-1-4-(thiophen-2-yl)phenylethan-1-ol, identified by its CAS number 1212212-92-4, is a structurally significant compound in the realm of pharmaceutical chemistry. This chiral alcohol features a thiophene ring linked to a phenyl group through an ethyl bridge, making it a valuable scaffold for the development of novel bioactive molecules. The presence of the (1R) configuration adds a layer of stereochemical specificity, which is crucial in medicinal chemistry for achieving desired pharmacological outcomes.
The compound's molecular structure, characterized by its aromatic and heterocyclic components, positions it as a potential candidate for various therapeutic applications. Recent advancements in drug discovery have highlighted the importance of thiophene derivatives due to their diverse biological activities. These derivatives are frequently explored for their roles in modulating enzymatic pathways, interacting with receptors, and exhibiting antioxidant properties.
In the context of contemporary research, (1R)-1-4-(thiophen-2-yl)phenylethan-1-ol has garnered attention for its potential in addressing neurological disorders. Studies have indicated that thiophene-based compounds can interact with specific targets in the central nervous system, suggesting their utility in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The chiral center at the ethyl group further enhances its pharmacological profile by allowing for selective binding to biological targets.
The synthesis of this compound involves meticulous stereocontrol to ensure the retention of the (1R) configuration. Modern synthetic methodologies, including asymmetric catalysis and enantioselective reactions, have been employed to achieve high enantiomeric purity. These techniques are essential for minimizing side effects and maximizing therapeutic efficacy in drug candidates.
Furthermore, the incorporation of the thiophen-2-yl moiety into pharmaceutical molecules has been associated with enhanced metabolic stability and improved bioavailability. This characteristic is particularly advantageous in drug development, where optimizing pharmacokinetic properties is critical for clinical success. The compound's ability to traverse biological membranes efficiently also contributes to its appeal as a lead structure in medicinal chemistry.
Current research is exploring the compound's interactions with various biological pathways, particularly those involving inflammation and oxidative stress. Preliminary studies have demonstrated promising results in preclinical models, where (1R)-1-4-(thiophen-2-yl)phenylethan-1-ol exhibited anti-inflammatory and neuroprotective effects. These findings underscore its potential as a starting point for developing next-generation therapeutics.
The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling and virtual screening techniques have been instrumental in identifying structural modifications that could enhance its pharmacological properties. By leveraging these computational tools, researchers can accelerate the drug discovery process and reduce experimental costs.
In conclusion, (1R)-1-4-(thiophen-2-yl)phenylethan-1-ol (CAS No: 1212212-92-4) represents a compelling example of how structural complexity and stereochemical precision can contribute to the development of novel pharmaceuticals. Its unique chemical profile positions it as a promising candidate for further investigation in therapeutic areas such as neurology and inflammation management. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play a significant role in future drug development efforts.
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